
(2-异丙基噻唑-5-基)甲胺
描述
“(2-Isopropylthiazol-5-yl)methanamine” is a chemical compound that is often used in scientific research . It is also known as “(2-isopropylthiazol-5-yl)methanamine hydrochloride” and has a CAS Number of 1809144-15-7 .
Molecular Structure Analysis
The molecular structure of “(2-Isopropylthiazol-5-yl)methanamine” can be represented by the linear formula C7H13ClN2S . The InChI code for this compound is 1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H .Physical and Chemical Properties Analysis
“(2-Isopropylthiazol-5-yl)methanamine” is a solid compound . It has a molecular weight of 192.71 . The compound should be stored at temperatures between 28 C or 4C , and it should be protected from light .科学研究应用
合成与表征
- 合成技术:研究重点是使用聚磷酸缩合路线等方法合成相关化合物,如 1-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]甲胺和 1-[5-(4-甲苯基)-1,3,4-恶二唑-2-基]甲胺,产率高,光谱表征包括 FT-IR、DSC 和 NMR 技术 (Shimoga, Shin, & Kim, 2018)。
化学反应与方法
- 一步多组分反应:涉及 1H-(咪唑-5-基)-N-取代甲胺的一步多组分反应以合成咪唑并吡嗪衍生物,证明了甲胺在合成复杂有机结构中的多功能性 (Galli et al., 2019)。
潜在治疗应用
- 细胞毒性剂:N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺等衍生物已显示出对各种癌细胞系具有显着的细胞毒性活性,表明具有治疗应用潜力 (Ramazani et al., 2014)。
抗菌活性
- 抗菌和抗真菌特性:脲和硫脲衍生物,如 (2′-(1H-四唑-5-基)联苯-4-基)甲胺,显示出显着的体外抗菌和抗真菌活性,突出了它们在抗菌研究中的潜力 (Vedavathi et al., 2017)。
构象研究和分子设计
- 稳定平行转角构象:四氢-4 H-(吡咯并[3,4- d]异恶唑-3-基)甲胺是一种二氨基衍生物,设计用于稳定平行转角构象,表明这些化合物在肽和蛋白质工程中的重要性 (Bucci et al., 2018)。
安全和危害
作用机制
Mode of Action
The mode of action of (2-Isopropylthiazol-5-yl)methanamine is currently unknown . It’s important to note that the understanding of a compound’s interaction with its targets is crucial for predicting its therapeutic effects and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
(2-Isopropylthiazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, (2-Isopropylthiazol-5-yl)methanamine has been observed to interact with certain oxidoreductases, affecting their catalytic efficiency. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .
Cellular Effects
The effects of (2-Isopropylthiazol-5-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (2-Isopropylthiazol-5-yl)methanamine can activate specific signaling cascades, leading to changes in gene expression profiles. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, (2-Isopropylthiazol-5-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, (2-Isopropylthiazol-5-yl)methanamine has been found to inhibit certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isopropylthiazol-5-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Isopropylthiazol-5-yl)methanamine remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of (2-Isopropylthiazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, (2-Isopropylthiazol-5-yl)methanamine can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
(2-Isopropylthiazol-5-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to participate in amino acid metabolism, where it modulates the activity of aminotransferases and other related enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of (2-Isopropylthiazol-5-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes, where it accumulates in specific tissues. Studies have indicated that (2-Isopropylthiazol-5-yl)methanamine is preferentially localized in the liver and kidneys, suggesting its involvement in detoxification and excretion processes .
Subcellular Localization
The subcellular localization of (2-Isopropylthiazol-5-yl)methanamine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (2-Isopropylthiazol-5-yl)methanamine has been found to localize in the mitochondria, where it influences mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular physiology.
属性
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKAPQBFCVVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


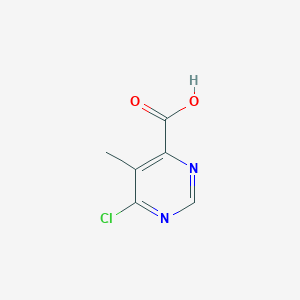
![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)
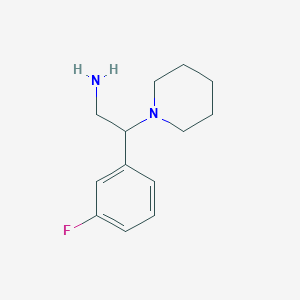
![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)


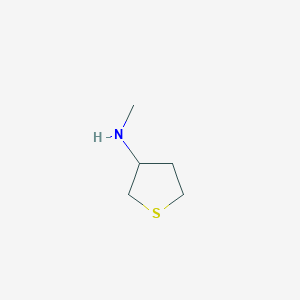
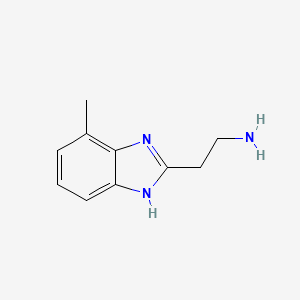

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
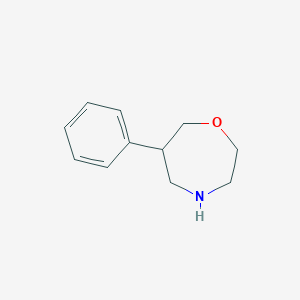

![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
